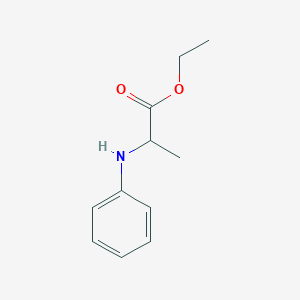

Ethyl 2-(phenylamino)propanoate

Descripción

Propiedades

IUPAC Name |

ethyl 2-anilinopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)9(2)12-10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFDWCAQDWISCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304449 | |

| Record name | Alanine, N-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54860-84-3 | |

| Record name | NSC165819 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanine, N-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-(phenylamino)propanoate can be synthesized through the esterification of 2-(phenylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Hydrolysis: Ethyl 2-(phenylamino)propanoate can undergo hydrolysis in the presence of aqueous acid or base to yield 2-(phenylamino)propanoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Aqueous HCl or NaOH, reflux conditions.

Reduction: LiAlH4 in dry ether, room temperature.

Substitution: Various nucleophiles such as amines or thiols, appropriate solvents, and mild heating.

Major Products Formed:

Hydrolysis: 2-(phenylamino)propanoic acid and ethanol.

Reduction: 2-(phenylamino)propanol.

Substitution: Depending on the nucleophile, products like 2-(phenylamino)propanoate derivatives.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Ethyl 2-(phenylamino)propanoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it valuable in creating diverse chemical libraries.

Key Reactions Involving this compound :

- N-Alkylation : This reaction allows for the introduction of alkyl groups, enhancing the compound's structural diversity.

- Aza-Michael Addition : The compound can act as a nucleophile, participating in reactions that form carbon-nitrogen bonds, which are fundamental in drug development .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Potential Biological Effects :

- Enzyme Modulation : The phenylamino group enables the compound to form hydrogen bonds with enzyme active sites, potentially modulating their activity.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may exhibit antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans .

Case Studies and Research Findings

Several studies have explored the applications of this compound in medicinal chemistry:

Case Study 1: Antimicrobial Activity

A study tested various derivatives of this compound against several microorganisms. Results indicated significant activity against certain strains, particularly yeast such as Schizosaccharomyces pombe, suggesting its potential as an antifungal agent .

Case Study 2: Synthesis of Novel Compounds

Research focused on synthesizing tetrasubstituted alkenes containing the this compound framework. These compounds exhibited promising biological activities, highlighting the versatility of this compound in generating new drug-like molecules .

Table 1: Summary of Synthesis Methods

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Esterification | Reaction with phenylamine | 85 |

| Aza-Michael Addition | Nucleophilic addition to α,β-unsaturated carbonyls | 90 |

| Compound | Test Organism | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Schizosaccharomyces pombe | High |

Mecanismo De Acción

The mechanism by which ethyl 2-(phenylamino)propanoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues

Compounds sharing the propanoate ester core with variations in substituents are summarized below:

Key Observations :

- Substituents like bromine (in Ethyl 2-(4-bromophenyl)propanoate) or nitro groups (in (S)-Ethyl 3-nitro-2-phenylpropanoate) alter electronic properties, affecting reactivity and applications .

Functional Analogues in Agrochemicals

Several propanoate esters are widely used as herbicides, differing in substituents and target specificity:

Comparison with this compound:

- While this compound lacks pesticidal substituents (e.g., chloro, trifluoromethyl), its phenylamino group may enable pharmaceutical applications, contrasting with agrochemical derivatives .

Physical and Chemical Properties

Key Findings :

Insights :

- High yields (e.g., 95% in ) are achievable with optimized catalytic methods, whereas multi-step syntheses (e.g., benzodiazepine derivatives) show moderate yields .

Actividad Biológica

Ethyl 2-(phenylamino)propanoate, a compound with potential biological activities, has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its ester functionality and the presence of a phenylamino group. This unique structure allows for specific interactions with biological targets, which may contribute to its activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with some studies indicating beneficial effects in reducing inflammation markers.

- Cytotoxicity Against Cancer Cells : Some derivatives of this compound have shown cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors involved in various biochemical pathways. This interaction can modulate cellular responses leading to its observed biological effects.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

-

Anticancer Activity : A study reported that compounds derived from this compound exhibited IC50 values ranging from 5 to 10 nM against a range of cancer cell lines. These compounds also demonstrated efficacy in xenograft models, indicating their potential as anticancer agents .

Compound IC50 (nM) Cancer Cell Line Compound A 5 DU145 (Prostate) Compound B 10 K562 (Leukemia) - Antimicrobial Testing : In vitro studies revealed that certain derivatives displayed moderate activity against pathogenic bacteria and fungi, although some compounds were ineffective against specific strains like E. coli and C. albicans .

- Structure-Activity Relationship (SAR) : The introduction of various substituents on the phenyl ring significantly influenced the biological activity of the derivatives. For example, electron-donating groups enhanced cytotoxicity compared to electron-withdrawing groups .

Comparative Analysis

This compound can be compared with similar compounds to highlight its unique properties:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Ethyl acetate | Simple ester | Solvent |

| Mthis compound | Similar structure | Anticancer activity |

| Ethyl benzoate | Aromatic ester | Flavoring agent |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 2-(phenylamino)propanoate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via esterification of phenylamino-substituted propanoic acid precursors. For example, reacting ethanol with a pre-synthesized phenylamino propanoic acid derivative under acid catalysis (e.g., H₂SO₄) yields the ester with >95% efficiency . Optimization requires precise control of stoichiometry (1:1.2 molar ratio of acid to ethanol), temperature (reflux at 78°C), and reaction time (6–8 hours). Purity can be improved via vacuum distillation or recrystallization in ethyl acetate/hexane mixtures .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the ester group (δ ~4.1–4.3 ppm for CH₂CH₃) and phenylamino moiety (δ ~6.5–7.5 ppm for aromatic protons) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases like acetonitrile/water (70:30) resolve impurities .

- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]⁺ at m/z 222.1) .

Q. How should solubility and stability be evaluated to design biologically relevant assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy to detect aggregation.

- Stability : Incubate at 37°C in PBS/DMSO (1:1) for 24–72 hours, followed by HPLC to monitor degradation products. Adjust storage conditions (e.g., inert atmosphere, −20°C) based on observed instability .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and how do results align with experimental data?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies). Validate docking scores with in vitro inhibition assays .

- DFT Calculations : Analyze electron density maps (B3LYP/6-31G* basis set) to identify reactive sites, such as the ester carbonyl or phenylamino group, which may correlate with experimental reactivity .

- Contradiction Resolution : If computational predictions conflict with assay results (e.g., lower-than-expected binding affinity), re-evaluate force field parameters or test alternative conformers .

Q. What experimental strategies address enantiomeric purity challenges in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Employ palladium-catalyzed Buchwald-Hartwig amination with chiral ligands (e.g., BINAP) to induce axial chirality. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

- Dynamic Resolution : Use lipases (e.g., Candida antarctica) in kinetic resolutions to separate enantiomers during esterification. Optimize solvent polarity (e.g., tert-butyl methyl ether) to enhance selectivity .

Q. How can researchers resolve contradictions in reported anti-inflammatory mechanisms of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform in vitro COX-1/COX-2 inhibition assays across a concentration gradient (0.1–100 µM) to identify conflicting activity thresholds.

- Transcriptomic Profiling : Use RNA-seq to compare gene expression in treated vs. untreated macrophages. Pathway analysis (e.g., KEGG) clarifies whether NF-κB or MAPK signaling dominates .

- Meta-Analysis : Systematically review literature (e.g., PubMed, SciFinder) to identify variables like cell type differences or metabolite interference that explain discrepancies .

Data Reporting and Ethical Compliance

Q. What statistical practices ensure robust reporting of biological activity data for this compound?

- Methodological Answer :

- Significance Thresholds : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report exact p-values (e.g., p = 0.032, not p < 0.05) and confidence intervals (95% CI) .

- Instrument Precision : Limit decimal places in means/standard deviations to match instrument resolution (e.g., ±0.01 mg for analytical balances) .

Q. How should ethical guidelines influence in vivo studies involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.